Chlorhydrate d'amosulalol
Vue d'ensemble
Description
Applications De Recherche Scientifique
YM-09538 has several scientific research applications:
Chemistry: It is used as a model compound to study adrenergic receptor inhibition.
Biology: Research involving YM-09538 helps in understanding the physiological effects of adrenergic receptor inhibition.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: YM-09538 is used in the development of new antihypertensive drugs and other pharmaceutical applications
Mécanisme D'action
Mode of Action
Amosulalol hydrochloride acts as an antagonist to both α1- and β1-adrenoceptors . By blocking these receptors, it inhibits the action of catecholamines, particularly adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. This results in a decrease in blood pressure and heart rate .
Biochemical Pathways
Amosulalol hydrochloride affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of amosulalol hydrochloride have been studied in mice . After intravenous administration, the plasma concentration of the drug declined biphasically, with a terminal half-life of 1.1 hours . The maximum plasma concentrations were reached at 0.25 hours after oral administration, and then declined with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% . The area under the plasma concentration curve increased more than proportionally to the dose, suggesting metabolic saturation .
Result of Action
The primary result of amosulalol hydrochloride’s action is a reduction in blood pressure . This is achieved through its α1-blocking activity, which reduces vasoconstriction, and its β1-blocking action, which reduces heart rate . This dual action makes it effective in the treatment of hypertension .
Action Environment
The action of amosulalol hydrochloride can be influenced by various environmental factors. For instance, its metabolism and excretion can be affected by the physiological state of the liver and kidneys . Furthermore, its efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other drugs .
Analyse Biochimique
Biochemical Properties
Amosulalol hydrochloride blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent . It interacts with these receptors, inhibiting their activity and thus reducing blood pressure .
Cellular Effects
Amosulalol hydrochloride has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The mechanism of action of Amosulalol hydrochloride involves its antagonistic effects on α1- and β-adrenoceptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
After intravenous administration in mice, the plasma concentration of Amosulalol hydrochloride declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
Amosulalol hydrochloride is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through the hydroxylation (M-1, M-3, M-4), demethylation (M-2), and oxidative cleavage of the C-N bond (M-5) . Some of them were subsequently conjugated to their glucuronides or sulfates .
Méthodes De Préparation
La synthèse du YM-09538 implique plusieurs étapes. La condensation du 2-méthoxyphénol avec l'oxyde d'éthylène produit du 2-(2-méthoxyphénoxy)éthanol. Cet intermédiaire est ensuite traité avec du chlorure de thionyle pour donner du chlorure de 2-(2-méthoxyphénoxy)éthyle. La réaction de ce composé avec la benzylamine forme la N-[2-(2-méthoxyphénoxy)éthyl]benzylamine. Cet intermédiaire est ensuite condensé avec le 2-méthyl-5-bromoacétylbenzènesulfonamide pour donner la N-[2-(2-méthoxyphénoxy)éthyl]-N-[(4-méthyl-3-aminosulfonylbenzoyl)méthyl]benzylamine. Les étapes finales impliquent une réduction avec du borohydrure de sodium et une débenzylation par hydrogénation avec de l'hydrogène sur palladium sur carbone .
Analyse Des Réactions Chimiques
YM-09538 subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction, telles que celles impliquant le borohydrure de sodium, sont utilisées dans sa synthèse.
Substitution : Le composé subit des réactions de substitution, en particulier pendant sa synthèse lorsque des intermédiaires sont formés par substitution de différents groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, le borohydrure de sodium et l'hydrogène sur palladium sur carbone.
Applications de recherche scientifique
YM-09538 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des récepteurs adrénergiques.
Biologie : La recherche impliquant le YM-09538 contribue à la compréhension des effets physiologiques de l'inhibition des récepteurs adrénergiques.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'hypertension et des maladies cardiovasculaires associées.
Industrie : YM-09538 est utilisé dans le développement de nouveaux médicaments antihypertenseurs et d'autres applications pharmaceutiques
Mécanisme d'action
YM-09538 exerce ses effets en inhibant les récepteurs α1 et β1-adrénergiques. Cette inhibition entraîne une diminution des augmentations réflexogènes de la fréquence cardiaque et de l'activité de la rénine plasmatique. Le composé se lie à ces récepteurs, bloquant leur activité et empêchant les réponses physiologiques généralement médiées par ces récepteurs .
Comparaison Avec Des Composés Similaires
YM-09538 est comparé à ses stéréoisomères et au dérivé desoxy correspondant, YM-11133. Les stéréoisomères du YM-09538 présentent des puissances différentes aux adrénocepteurs α1, α2, β1 et β2. YM-11133, le dérivé desoxy, présente des propriétés de blocage des adrénocepteurs similaires mais avec des puissances variables. L'aspect unique du YM-09538 est son inhibition double des récepteurs α1 et β1-adrénergiques, ce qui le distingue des autres composés qui peuvent ne cibler qu'un seul type de récepteur .
Activité Biologique
Amosulalol hydrochloride is a combined alpha-1 and non-selective beta-adrenergic receptor blocker primarily developed for the treatment of hypertension. Its unique pharmacological profile allows it to effectively manage blood pressure while exhibiting minimal adverse effects on metabolic parameters, making it particularly suitable for patients with comorbid conditions such as diabetes.
Pharmacodynamics
Amosulalol acts by blocking alpha-1 and beta-adrenergic receptors, leading to vasodilation and decreased heart rate. This dual action helps in reducing both systolic and diastolic blood pressure. The drug does not cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other antihypertensives.
Key Mechanisms of Action:
- Alpha-1 Blockade: Causes vasodilation, reducing peripheral resistance.
- Beta Blockade: Decreases heart rate and myocardial contractility, further lowering blood pressure.
Pharmacokinetics
Amosulalol is extensively metabolized in the liver, with approximately 30% of the administered dose excreted unchanged in humans. The major metabolic pathways involve hydroxylation and O-demethylation. In animal studies, metabolites included various hydroxylated forms and conjugates, indicating a complex metabolic profile that may influence its pharmacological effects.
Parameter | Value |
---|---|
Molecular Formula | C18H24N2O5S.ClH |
Molecular Weight | 416.92 g/mol |
Bioavailability | Approx. 30% (unchanged drug) |
Metabolic Pathways | Hydroxylation, O-demethylation |
Case Studies
-
Hypertension Management in Diabetics:
A study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus demonstrated that amosulalol effectively reduced blood pressure without significantly affecting glucose or lipid metabolism. Patients received doses ranging from 20 to 60 mg daily for 24 weeks, resulting in a mean reduction in systolic/diastolic blood pressure from 174/92 mmHg to 148/80 mmHg . -
Pharmacokinetic Study:
A pharmacokinetic study assessed the absorption and stability of amosulalol in human plasma after administering a single oral dose of 20 mg. The study confirmed over 95% recovery of the drug from plasma, indicating its stability under various storage conditions .
Safety Profile
Amosulalol has been reported to have a favorable safety profile. Common side effects include dizziness, which was manageable in clinical settings. Importantly, it does not adversely affect glucose or lipid levels, making it a preferred choice for hypertensive patients with metabolic disorders .
Research Findings
Recent research highlights include:
- Metabolic Studies: Investigations into the metabolic pathways have shown that amosulalol undergoes significant hepatic metabolism with various metabolites identified, suggesting potential implications for drug interactions and individual patient responses .
- Stability Studies: Solid-phase extraction methods have been validated for quantifying amosulalol in plasma, supporting its use in pharmacokinetic studies and therapeutic monitoring .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 09538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amosulalol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOSULALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.